tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

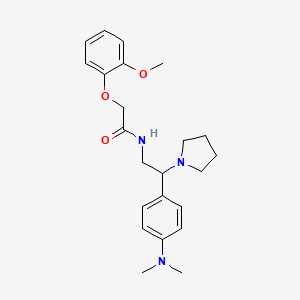

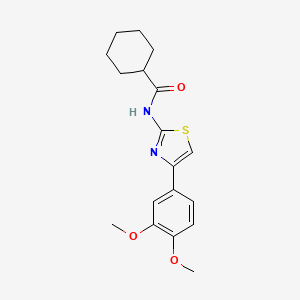

Tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate is a chemical compound with the CAS Number: 1824320-42-4 . It has a molecular weight of 287.16 . The compound is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is tert-butyl 6-bromo-3-methyl-2-pyridinylcarbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BrN2O2/c1-7-5-6-8(12)13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It is stored at room temperature .科学的研究の応用

Synthesis and Chemical Reactions :

- Padwa, Brodney, and Lynch (2003) described the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, highlighting its utility in Diels-Alder reactions, a crucial method in synthetic chemistry (Padwa, Brodney, & Lynch, 2003).

- Lebel and Leogane (2005) demonstrated a mild and efficient one-pot Curtius rearrangement for Boc-protected amines, indicating the versatility of tert-butyl carbamates in synthesizing protected amino acids (Lebel & Leogane, 2005).

Environmental Applications :

- Acero et al. (2001) investigated the oxidation of methyl tert-butyl ether (MTBE) by ozonation, revealing the role of tert-butyl compounds in environmental remediation processes (Acero et al., 2001).

Material Science and Engineering :

- Bates et al. (2002) reported on a task-specific ionic liquid that incorporates a cation with an appended amine group for reversible CO2 sequestration, highlighting the potential of tert-butyl carbamates in developing materials for carbon capture (Bates et al., 2002).

Pharmaceutical Chemistry and Drug Design :

- Ghoneim and Mohamed (2013) synthesized various derivatives from tert-butyl carbazate, demonstrating its utility in creating compounds with potential antimicrobial activity (Ghoneim & Mohamed, 2013).

- Jørgensen et al. (2002) described an efficient method for synthesizing alpha-aryl esters, including those of Naproxen and Flurbiprofen, using tert-butyl esters, which is significant for pharmaceutical synthesis (Jørgensen et al., 2002).

Safety and Hazards

作用機序

Target of Action

It’s known that this compound is used as a reagent in the synthesis of various complex molecules, suggesting its targets could be diverse depending on the specific reaction it’s involved in .

Mode of Action

The compound acts as a protective group for amines in organic synthesis, particularly in peptide chemistry . The Boc (tert-butyl carbamate) group in the compound provides stability towards a wide range of nucleophilic reagents and alkaline reaction conditions . It’s easily introduced and readily removed under a variety of conditions .

Biochemical Pathways

The compound is involved in the N-Boc protection of amines, amino acids, and peptides under certain conditions . This process is fundamental in organic synthesis, especially in peptide chemistry . The presence of the amine moiety in a wide range of biomolecules makes the protection of amines one of the most useful transformations in organic synthesis .

Result of Action

The result of the compound’s action is the protection of amines, allowing for more complex reactions to take place without interference from the amine group . This is particularly useful in peptide synthesis, where the compound can protect amino groups in amino acids .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound has been shown to be effective under mild conditions . Furthermore, the use of certain catalysts can enhance the compound’s performance .

特性

IUPAC Name |

tert-butyl N-(6-bromo-2-methylpyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-7-8(5-6-9(12)13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJLPKFWEQUMFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-amino-N-cyclopentyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926417.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2926420.png)

![N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2926423.png)

![5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2926424.png)

![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2926426.png)

![1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2926435.png)